molecular formula C12H19N3O2 B2923200 tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate CAS No. 1330764-98-1

tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate

Cat. No.: B2923200
CAS No.: 1330764-98-1
M. Wt: 237.303
InChI Key: UUEGIWZUYCIAPL-UHFFFAOYSA-N
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Description

“tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate” is a compound that likely contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .


Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the available resources, imidazole derivatives are known to show a broad range of chemical and biological properties .


Physical and Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not detailed in the available resources. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Radioligand Synthesis

The compound tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate and its analogs have been explored for their potential in radioligand synthesis, particularly for the study of benzodiazepine receptors. Xiao-shu He et al. (1994) synthesized [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a radioligand with high affinity and selectivity for diazepam-insensitive benzodiazepine receptors, indicating its potential use in SPECT imaging (https://consensus.app/papers/synthesis-123itertbutyl-he/0310faca319f562786bba194a275e7b7/?utm_source=chatgpt). Similarly, A. Katsifis et al. (1999) prepared tert-butyl and ethyl 8-iodo-5,6 dihydro-5-methyl-6-oxo-4H-imidazo analogs to study the diazepam-insensitive benzodiazepine receptor subtype, with the tert-butyl analog exhibiting nanomolar affinity for these receptors in rat cerebellum homogenate membranes (https://consensus.app/papers/synthesis-evaluation-123ilabelled-analogues-agonist-katsifis/f5050de4ed825ca9b74f0906d85bc928/?utm_source=chatgpt).

Ligand Affinity and Selectivity

Research by Z. Gu et al. (1993) focused on the synthesis of imidazo[1,5-a][1,4]benzodiazepine esters with varying side chains to evaluate their affinities at diazepam-insensitive (DI) and diazepam-sensitive (DS) benzodiazepine receptors. The study found significant effects of the 3-position ester side chain on ligand affinity, particularly for the DI subtype, indicating the potential for developing highly selective ligands for this receptor subtype (https://consensus.app/papers/synthesis-evaluation-imidazo15a14benzodiazepine-gu/05768f8bf6025b5b977607925e514ef3/?utm_source=chatgpt).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and structural analysis of compounds related to this compound. For instance, R. Hosmane et al. (1991) reported the synthesis of ring-expanded xanthines and xanthosines containing the imidazo[4,5-d][1,3]diazepine ring system, providing insights into the structural aspects of these compounds through single-crystal x-ray analyses (https://consensus.app/papers/synthesis-ringexpanded-xanthines-xanthosines-hosmane/5d8aa12af31d5f5eae8c35a639f6fb73/?utm_source=chatgpt).

Chemical Reactions and Derivatives

Further research includes the study of chemical reactions and the synthesis of novel derivatives. S. M. Ivanov et al. (2017) synthesized novel halo-substituted pyrazolo[5,1-c][1,2,4]triazines, demonstrating the versatility of this compound analogs in chemical synthesis and potential applications in medicinal chemistry (https://consensus.app/papers/synthesis-halosubstituted-pyrazolo51c124triazines-ivanov/f8769b1ad54e582884f7b4a40bffcab8/?utm_source=chatgpt).

Properties

IUPAC Name

tert-butyl 5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-10-13-5-7-14(10)8-9-15/h5,7H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEGIWZUYCIAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=CN2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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